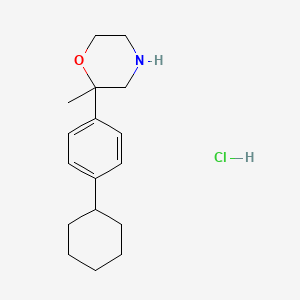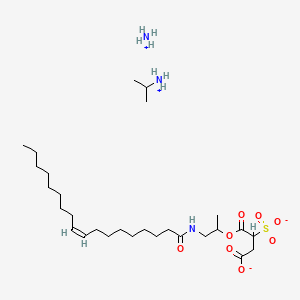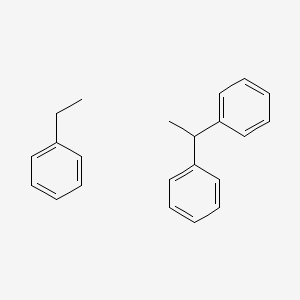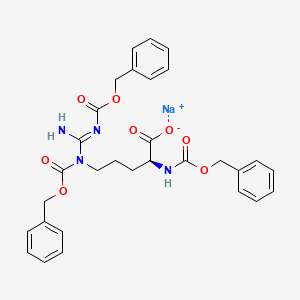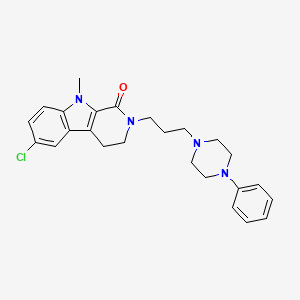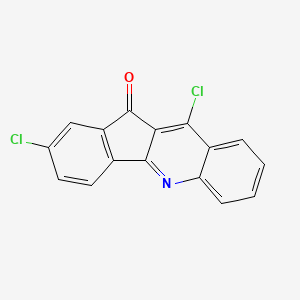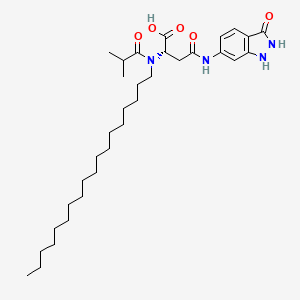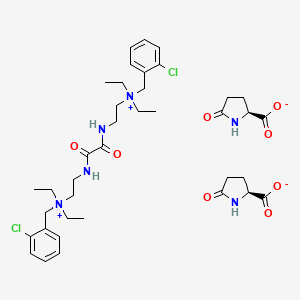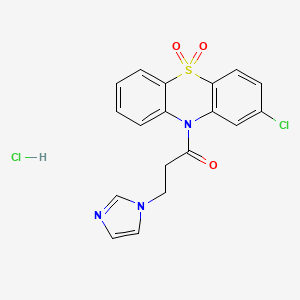
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene is a complex organic compound characterized by its unique structure, which includes multiple phenyl and indene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of Indene Derivatives: Starting with the synthesis of 6-propylindene, which can be achieved through Friedel-Crafts alkylation.
Vinylation: Introduction of vinyl groups through reactions such as Heck coupling.
Phenylation: Addition of phenyl groups using Suzuki-Miyaura coupling reactions.
Final Assembly: Combining the intermediate compounds under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Propylindene: A simpler compound with similar structural features.
Phenylindene Derivatives: Compounds with phenyl and indene groups but different substituents.
Vinylphenyl Compounds: Compounds with vinyl and phenyl groups.
Uniqueness
6-Propyl-2-(2-(2-(2-(2-(1-((6-propylinden-2-yl)methyl)vinyl)phenyl)ethyl)phenyl)prop-2-enyl)indene is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Eigenschaften
CAS-Nummer |
98064-13-2 |
|---|---|
Molekularformel |
C32H26N4O4S4 |
Molekulargewicht |
658.8 g/mol |
IUPAC-Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C32H26N4O4S4/c1-3-39-19-13-15-23-27(17-19)41-31(33-23)35-29(37)21-9-5-7-11-25(21)43-44-26-12-8-6-10-22(26)30(38)36-32-34-24-16-14-20(40-4-2)18-28(24)42-32/h5-18H,3-4H2,1-2H3,(H,33,35,37)(H,34,36,38) |
InChI-Schlüssel |
VXSRZYPNFZZCEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=NC6=C(S5)C=C(C=C6)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



